molecular formula C25H20ClNO4 B11384476 9-(4-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11384476
M. Wt: 433.9 g/mol
InChI Key: JENFLKJYLQOZMK-UHFFFAOYSA-N
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Description

“X compound” , belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. It features a fused chromenooxazinone ring system with substituents at various positions. The compound’s structure is as follows:

Structure:\text{Structure:} Structure:

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Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of X compound. Here are two common approaches:

  • One-Pot Synthesis

    • Start with 4-methoxybenzaldehyde and 4-chlorobenzylamine.
    • React them in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form an imine intermediate.
    • Cyclize the imine with salicylaldehyde under basic conditions to yield X compound.
  • Multistep Synthesis

    • Begin with 4-methoxybenzaldehyde.
    • Convert it to the corresponding acid chloride using thionyl chloride.
    • React the acid chloride with 4-chlorobenzylamine to form an amide intermediate.
    • Cyclize the amide using a base (e.g., NaOH) to obtain X compound.

Industrial Production:

Industrial-scale production typically involves optimized versions of the above synthetic routes. Process conditions, catalysts, and purification methods are tailored for efficiency and yield.

Chemical Reactions Analysis

X compound undergoes various reactions:

    Oxidation: Can be oxidized to form the corresponding phenolic compound.

    Reduction: Reduction of the oxazinone ring can yield a dihydrochromeno derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like NaOH, Lewis acids, and thionyl chloride are used.

    Major Products: The primary product is X compound itself, along with intermediates in specific reactions.

Scientific Research Applications

X compound finds applications in:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antiviral properties.

    Chemical Biology: Used as a scaffold for designing bioactive molecules.

    Industry: Employed in the synthesis of other complex compounds.

Mechanism of Action

The exact mechanism of X compound’s effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit enzymatic inhibition. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

X compound’s uniqueness lies in its chromeno[8,7-e][1,3]oxazinone scaffold. Similar compounds include chromenes, oxazinones, and benzyl-substituted heterocycles.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20ClNO4/c1-29-19-8-4-17(5-9-19)21-12-24(28)31-25-20(21)10-11-23-22(25)14-27(15-30-23)13-16-2-6-18(26)7-3-16/h2-12H,13-15H2,1H3

InChI Key

JENFLKJYLQOZMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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